molecular formula C14H17N3O2 B15020870 N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

Cat. No.: B15020870
M. Wt: 259.30 g/mol
InChI Key: NLQUWBXCCQNMOG-LFIBNONCSA-N
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Description

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-cyanoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

2-butoxybenzaldehyde+2-cyanoacetohydrazideN’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide\text{2-butoxybenzaldehyde} + \text{2-cyanoacetohydrazide} \rightarrow \text{N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide} 2-butoxybenzaldehyde+2-cyanoacetohydrazide→N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is unique due to its butoxyphenyl group, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(E)-(2-butoxyphenyl)methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C14H17N3O2/c1-2-3-10-19-13-7-5-4-6-12(13)11-16-17-14(18)8-9-15/h4-7,11H,2-3,8,10H2,1H3,(H,17,18)/b16-11+

InChI Key

NLQUWBXCCQNMOG-LFIBNONCSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)CC#N

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)CC#N

Origin of Product

United States

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